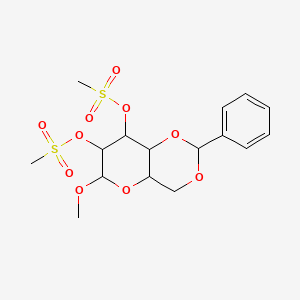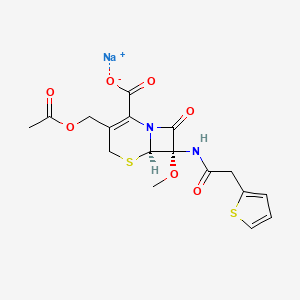
7alpha-Methoxycephalotin Monosodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7alpha-Methoxycephalotin Monosodium Salt is a chemical compound with the molecular formula C17H19N2NaO7S2 and a molecular weight of 450.46 . It is a derivative of cephalotin, a first-generation cephalosporin antibiotic. This compound is known for its enhanced stability and efficacy compared to its parent compound.
Méthodes De Préparation
The synthesis of 7alpha-Methoxycephalotin Monosodium Salt involves several steps, starting from cephalotin. The key synthetic route includes the methoxylation of the 7alpha position of cephalotin. The reaction conditions typically involve the use of methanol and a suitable catalyst under controlled temperature and pressure . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
7alpha-Methoxycephalotin Monosodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
7alpha-Methoxycephalotin Monosodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry for method development and validation.
Biology: The compound is studied for its interactions with bacterial enzymes and its potential as an antibacterial agent.
Medicine: Research focuses on its efficacy and safety as an antibiotic, particularly against resistant bacterial strains.
Industry: It is used in the development of new antibiotics and as a standard in quality control processes
Mécanisme D'action
The mechanism of action of 7alpha-Methoxycephalotin Monosodium Salt involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparaison Avec Des Composés Similaires
7alpha-Methoxycephalotin Monosodium Salt is unique due to its methoxy group at the 7alpha position, which enhances its stability and resistance to beta-lactamase enzymes. Similar compounds include:
Cephalotin: The parent compound, less stable and more susceptible to beta-lactamase degradation.
Cefazolin: Another first-generation cephalosporin with a different side chain, offering a different spectrum of activity.
Cefuroxime: A second-generation cephalosporin with improved activity against Gram-negative bacteria.
Propriétés
Formule moléculaire |
C17H17N2NaO7S2 |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
sodium;(6R,7S)-3-(acetyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C17H18N2O7S2.Na/c1-9(20)26-7-10-8-28-16-17(25-2,15(24)19(16)13(10)14(22)23)18-12(21)6-11-4-3-5-27-11;/h3-5,16H,6-8H2,1-2H3,(H,18,21)(H,22,23);/q;+1/p-1/t16-,17+;/m1./s1 |
Clé InChI |
NZZSIUCUSTZRDH-PPPUBMIESA-M |
SMILES isomérique |
CC(=O)OCC1=C(N2[C@@H]([C@@](C2=O)(NC(=O)CC3=CC=CS3)OC)SC1)C(=O)[O-].[Na+] |
SMILES canonique |
CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CC3=CC=CS3)OC)SC1)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


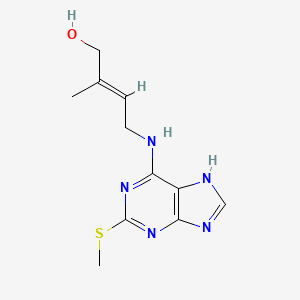
![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)
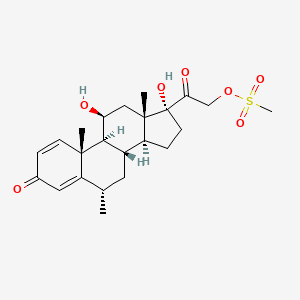
![Propyphenazone impurity C [EP impurity]](/img/structure/B15289590.png)
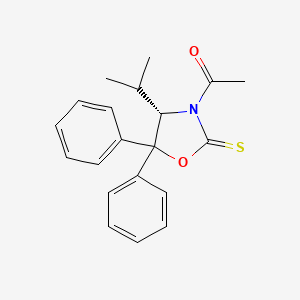
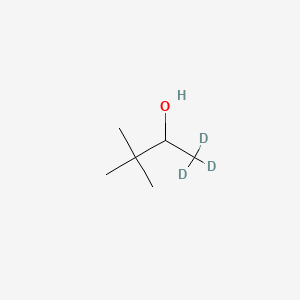
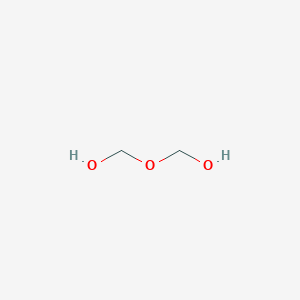
![4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate](/img/structure/B15289605.png)

![4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol](/img/structure/B15289618.png)

